molecular formula C19H27N5O3 B5146169 N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine

N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine

Cat. No. B5146169
M. Wt: 373.4 g/mol
InChI Key: JKCJLLWQCOCZAG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine, also known as DMXB-A, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various neurological and psychiatric disorders.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine acts as a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR), which is a ligand-gated ion channel that plays a critical role in various physiological and pathological processes in the brain. Activation of α7-nAChR by N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function, mood regulation, and synaptic plasticity.
Biochemical and physiological effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine can improve cognitive function by enhancing synaptic plasticity and neurogenesis in the hippocampus, a brain region critical for learning and memory. N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine also has anti-inflammatory effects by reducing the release of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. Furthermore, N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine can modulate neurotransmitter systems in the brain, leading to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine has several advantages for lab experiments, such as its high selectivity for α7-nAChR, its ability to cross the blood-brain barrier, and its potential as a therapeutic agent for various neurological and psychiatric disorders. However, N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine also has limitations such as its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine, such as exploring its potential as a therapeutic agent for other neurological and psychiatric disorders, investigating its long-term effects on cognitive function and behavior, and developing more efficient synthesis methods for the compound. Furthermore, the development of novel α7-nAChR agonists based on the structure of N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective agonism for α7-nAChR and its ability to modulate neurotransmitter systems in the brain make it an attractive target for drug development. Further research is needed to fully elucidate the mechanism of action and potential therapeutic benefits of N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-(1H-1,2,4-triazol-1-yl)butanoic acid to form an intermediate product, which is then reacted with piperidin-3-amine to yield N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine. The purity of the compound can be enhanced through various purification techniques such as column chromatography.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. Studies have shown that N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine can improve cognitive function, reduce inflammation, and modulate neurotransmitter systems in the brain.

properties

IUPAC Name

1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-26-17-8-7-15(11-18(17)27-2)22-16-5-3-9-23(12-16)19(25)6-4-10-24-14-20-13-21-24/h7-8,11,13-14,16,22H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCJLLWQCOCZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCCN3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine

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